Propyl 2-(4-propylsulfonylphenyl)acetate

Description

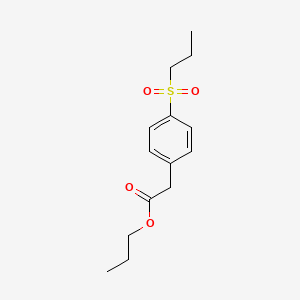

Propyl 2-(4-propylsulfonylphenyl)acetate is an ester derivative featuring a propylsulfonyl group attached to the para position of a phenyl ring, which is further linked to an acetate moiety via a methylene bridge. Sulfonyl groups are known for their electron-withdrawing properties, which influence reactivity, solubility, and biological activity . The synthesis of such compounds typically involves nucleophilic acyl substitution or esterification reactions, as observed in related structures (e.g., and ) .

Properties

Molecular Formula |

C14H20O4S |

|---|---|

Molecular Weight |

284.37 g/mol |

IUPAC Name |

propyl 2-(4-propylsulfonylphenyl)acetate |

InChI |

InChI=1S/C14H20O4S/c1-3-9-18-14(15)11-12-5-7-13(8-6-12)19(16,17)10-4-2/h5-8H,3-4,9-11H2,1-2H3 |

InChI Key |

DFPOWDIWANROTG-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)CC1=CC=C(C=C1)S(=O)(=O)CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propyl 2-(4-propylsulfonylphenyl)acetate typically involves the following steps:

Starting Materials: The synthesis begins with 4-propylbenzenesulfonyl chloride and propanol.

Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Propyl 2-(4-propylsulfonylphenyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding sulfonic acid.

Reduction: Reduction reactions can lead to the formation of the corresponding sulfinate.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

Oxidation: 4-Propylbenzenesulfonic acid

Reduction: 4-Propylbenzenesulfinate

Substitution: Various substituted sulfonates depending on the nucleophile used.

Scientific Research Applications

Propyl 2-(4-propylsulfonylphenyl)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in biochemical assays to study enzyme activities.

Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism by which Propyl 2-(4-propylsulfonylphenyl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

Key Compounds for Comparison :

Propyl 2-(4-methylbenzenesulfonyl)acetate ():

- Substituent : 4-Methylbenzenesulfonyl (tosyl) group.

- Structural Insights :

- Dihedral angle between aromatic rings: 81.92°, stabilized by intramolecular N–H⋯O and C–H⋯O hydrogen bonds forming an S(6) motif.

- Crystal packing involves C–H⋯O interactions along the b-axis . Synthesis: Derived from p-toluenesulfonyl chloride and o-aminobenzoic acid in DMF/n-hexane .

2-(4-(Trifluoromethoxy)phenyl)propyl 2-(4-(trifluoromethoxy)phenyl)acetate ():

- Substituent : Trifluoromethoxy groups at both phenyl rings.

- Structural Insights :

- Enhanced lipophilicity and metabolic stability due to fluorine atoms.

- Synthetic route involves THF, triethylamine, and column chromatography .

Propyl 2-[2-(4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl)pyrrol-1-yl]acetate ():

- Substituent : Thiazole-pyrrole heterocycle with methoxyphenyl groups.

- Structural Insights :

Comparison with Target Compound :

- Propyl 2-(4-propylsulfonylphenyl)acetate differs from the above analogs in its alkylsulfonyl substituent (propyl vs. methyl or trifluoromethoxy). The longer alkyl chain may enhance lipophilicity compared to the methyl analog but reduce electron-withdrawing effects relative to trifluoromethoxy groups. Hydrogen-bonding patterns in its crystal structure could resemble those in but with altered dihedral angles due to steric effects from the propyl chain.

Physicochemical and Spectral Properties

- Propyl 2-(4-methylbenzenesulfonyl)acetate: ¹H NMR: Methyl protons (tosyl group) resonate at ~2.4 ppm; acetate methylene at ~4.1 ppm. Crystal Data: Monoclinic system, space group P2₁/c .

The target compound’s ¹H NMR would feature propylsulfonyl protons (δ ~1.0–1.8 ppm for CH₂/CH₃) and acetate signals similar to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.